molecular formula C4H3F3N4S2 B3330080 n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea CAS No. 66181-17-7

n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea

Cat. No.: B3330080
CAS No.: 66181-17-7
M. Wt: 228.2 g/mol
InChI Key: RIFPTLSDENCJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea” is a thiourea derivative . Thiourea derivatives are known for their diverse biological activities, including antibacterial and anticancer activities . They have a high impact on the central nervous system of rodents .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H3F3N4S2, and its molecular weight is 228.22 .


Chemical Reactions Analysis

Thiourea derivatives have been reported to exhibit various biological activities. For instance, some synthesized compounds exhibit higher cytotoxic activity than doxorubicin against certain cell lines . The analysis of structure-activity relationship indicates that compounds with a methoxy group as an electron-donating moiety rendered higher activity than a nitro group as an electron-withdrawing group .

Safety and Hazards

Thiourea derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed and can cause harm if they come into contact with the skin or eyes . Therefore, it’s important to handle these compounds with care, using appropriate personal protective equipment .

Properties

IUPAC Name

[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N4S2/c5-4(6,7)1-10-11-3(13-1)9-2(8)12/h(H3,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFPTLSDENCJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)NC(=S)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea
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n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea
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n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea
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n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea
Reactant of Route 6
n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea

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